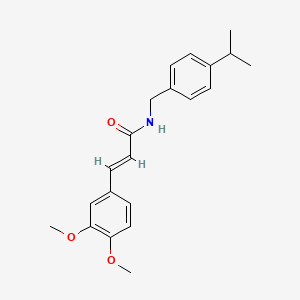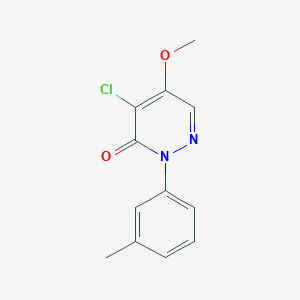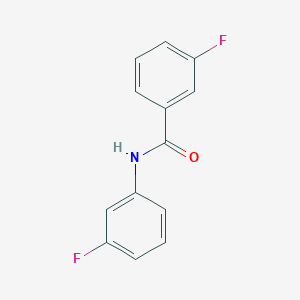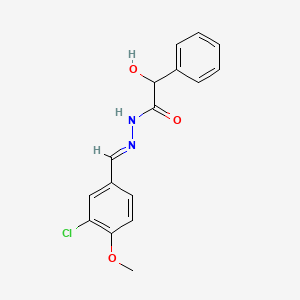![molecular formula C17H17F3N2O2 B5863144 1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TFP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems, including the serotonin and noradrenaline systems. This compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the reuptake of serotonin and noradrenaline, which can increase their levels in the brain. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to reduce tumor growth and angiogenesis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects. This compound also requires careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for 1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine research, including the development of new this compound derivatives with improved pharmacological properties. This compound could also be used as a scaffold for the development of new drugs for various therapeutic applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use. This compound could also be studied in combination with other drugs to improve its therapeutic efficacy. Overall, this compound has significant potential for therapeutic applications and warrants further research.
Synthesemethoden
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine can be synthesized using different methods, including the reaction of furoic acid with 4-(trifluoromethyl)benzylamine, followed by the coupling of the resulting intermediate with piperazine. Another method involves the reaction of 4-(trifluoromethyl)benzylpiperazine with furoyl chloride. The synthesis of this compound has also been achieved using microwave-assisted and ultrasound-assisted methods. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the serotonin and noradrenaline systems. This compound has also been studied for its potential use in treating drug addiction, as it can reduce the reinforcing effects of drugs of abuse. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied as a potential anticancer agent in combination with other drugs. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-5-3-13(4-6-14)12-21-7-9-22(10-8-21)16(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYXFPBLCULQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)



![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)
